

# PUMA BH3: A Comparative Analysis Across Diverse Cancer Landscapes

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For Researchers, Scientists, and Drug Development Professionals

The BH3-only protein PUMA (p53-upregulated modulator of apoptosis) stands as a critical sentinel in the intricate network of programmed cell death. As a potent pro-apoptotic molecule, its expression and function are frequently dysregulated in cancer, making it a subject of intense investigation for its prognostic and therapeutic implications. This guide provides a comparative analysis of **PUMA BH3** across various cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling network and analytical workflows.

## Data Presentation: PUMA BH3 Expression and Prognostic Significance

The expression of PUMA varies considerably among different cancer types, with implications for patient outcomes. The following tables summarize key findings on PUMA expression and its correlation with survival.



Cancer Type	PUMA Expression in Tumor vs. Normal Tissue	Method	Key Findings	Reference
Gastric Carcinoma	Higher in 73% of carcinomas compared to normal mucosa.	Immunohistoche mistry	PUMA expression was detected in 44 of 60 (73%) gastric carcinomas, while it was absent in normal gastric epithelial cells.	
Renal Cell Carcinoma (RCC)	Lower protein expression in RCC tissue compared to para-carcinoma tissue (36.17% vs 68.09%).	Immunohistoche mistry, qRT-PCR	PUMA protein expression was significantly lower in RCC tissues. However, qRT- PCR indicated higher PUMA mRNA in cancer tissues compared to para-carcinoma tissues.	
Hepatocellular Carcinoma (HCC)	Detected in both tumor and non-tumor hepatocytes. Higher expression in cancer cells in 50% of cases.	Immunohistoche mistry	In 10 of 20 HCCs, cancer cells showed higher PUMA expression than non-tumor hepatocytes.	_



Breast Cancer (Cell Lines)	No significant difference in mRNA or protein expression between cancer cell lines and normal/immortali zed breast epithelial cells.	qRT-PCR, Western Blot	While not statistically significant overall, there were higher levels of PUMA protein in wild-type p53-expressing cells compared to mutant p53-expressing cells.
Lung Cancer (NSCLC)	No significant correlation with clinicopathologic al characteristics.	Immunohistoche mistry	PUMA expression was not associated with survival outcomes in non- small cell lung cancer patients.

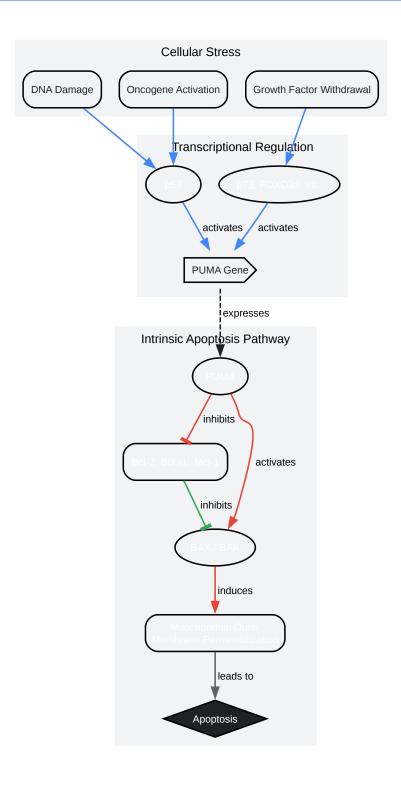


Cancer Type	Prognostic Significance of PUMA Expression	Key Findings	Reference
Colon Carcinoma (Stage II & III)	Elevated PUMA expression is associated with more favorable overall survival.	Multivariate analysis showed that PUMA expression was an independent predictor of overall survival in patients receiving 5-FU-based adjuvant chemotherapy.	
Glioblastoma Multiforme (GBM)	No significant association of individual PUMA expression with overall survival.	While individual BH3- only proteins were not predictive, a combined "BH3 score" did correlate with overall survival.	
Chronic Lymphocytic Leukemia (CLL)	Low PUMA expression is associated with markers of poor prognosis.	A lack of PUMA induction following chemotherapy may contribute to treatment resistance.	
Renal Cell Carcinoma (ccRCC)	High PUMA mRNA expression is associated with advanced tumor staging.	Univariate analysis showed a significant association between PUMA mRNA levels and TNM stage.	

#### **PUMA BH3 Signaling Pathways**

PUMA plays a central role in the intrinsic apoptosis pathway, acting as a direct sensor of cellular stress and an antagonist of anti-apoptotic Bcl-2 family proteins. Its induction, primarily by the tumor suppressor p53, leads to the activation of the effector proteins BAX and BAK, culminating in mitochondrial outer membrane permeabilization and cell death.





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